molecular formula C14H22N2O7S2 B14788122 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfo hydrogen sulfate

1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfo hydrogen sulfate

Cat. No.: B14788122
M. Wt: 394.5 g/mol
InChI Key: WXCCBWROJFDEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfo hydrogen sulfate is a complex organic compound with a unique structure that combines an indene moiety with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane involves several steps, starting with the preparation of the indene derivative. The indene derivative is then reacted with a diazepane precursor under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate
  • 2,3-dihydro-1H-inden-1-one derivatives

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane stands out due to its unique combination of an indene moiety and a diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H22N2O7S2

Molecular Weight

394.5 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfo hydrogen sulfate

InChI

InChI=1S/C14H20N2.H2O7S2/c1-2-5-13-11-14(10-12(13)4-1)16-8-3-6-15-7-9-16;1-8(2,3)7-9(4,5)6/h1-2,4-5,14-15H,3,6-11H2;(H,1,2,3)(H,4,5,6)

InChI Key

WXCCBWROJFDEEX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2CC3=CC=CC=C3C2.OS(=O)(=O)OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.